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molecular formula C12H17N B8341821 N-isopropyl-2-phenyl-2-propenylamine

N-isopropyl-2-phenyl-2-propenylamine

Cat. No. B8341821
M. Wt: 175.27 g/mol
InChI Key: ZDQWHDVBLMLVOR-UHFFFAOYSA-N
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Patent
US06329399B1

Procedure details

9 g of isopropylamine was dissolved in 20 ml of methanol under stirring with ice cooling, and 5 ml of the methanol containing 3.0 g (15.2 mmol), of α bromomethylstyrene obtained in Preparation Example 19 was dropped into the solution. After heating to room temperature and stirring for 18 hours, the solution was washed by concentration under reduced pressure. 150 ml of chloroform was added to the residue and the solution was washed with saturated sodium hydrogen carbonate. After drying the solution with magnesium sulfate, the solvent was distilled off. Purification was performed by silica gel column chromatography (chloroform˜chloroform:methanol=50:1). Yield: 2.14 g, % yield: 80.3%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
α
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].BrC[CH:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:15]O>>[CH:1]([NH:4][CH2:15][C:8]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1)=[CH2:7])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
α
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=CC1=CC=CC=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Preparation Example 19
ADDITION
Type
ADDITION
Details
was dropped into the solution
WASH
Type
WASH
Details
the solution was washed by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
150 ml of chloroform was added to the residue
WASH
Type
WASH
Details
the solution was washed with saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the solution with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)(C)NCC(=C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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